molecular formula C11H13ClN2O2 B1434364 Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate CAS No. 1955514-47-2

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate

Cat. No.: B1434364
CAS No.: 1955514-47-2
M. Wt: 240.68 g/mol
InChI Key: DTUWOUNSLGZNGY-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate is a chemical compound with a complex structure that includes a chloro-substituted tetrahydrocinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as ethyl chloroformate and specific catalysts to facilitate the formation of the tetrahydrocinnoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted tetrahydrocinnoline derivatives, carboxylic acids, and reduced or oxidized forms of the original compound.

Scientific Research Applications

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a probe in studying biological pathways and interactions.

    Chemical Synthesis: It is utilized in the synthesis of complex organic molecules for various research purposes.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate involves its interaction with specific molecular targets. The chloro group and the tetrahydrocinnoline ring play crucial roles in binding to these targets, which can include enzymes or receptors. The exact pathways and interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-5,6,7,8-tetrahydroquinoline-6-carboxylate
  • Ethyl 3-chloro-5,6,7,8-tetrahydroisoquinoline-6-carboxylate
  • Ethyl 3-chloro-5,6,7,8-tetrahydrobenzocinnoline-6-carboxylate

Uniqueness

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate is unique due to its specific ring structure and the presence of the chloro group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)6-10(12)14-13-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUWOUNSLGZNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=NN=C(C=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate
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